N-Fmoc-4-ethynyl-D-phenylalanine
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Overview
Description
N-Fmoc-4-ethynyl-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an ethynyl group at the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-ethynyl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Ethynyl Group: The ethynyl group is introduced at the para position of the phenyl ring through a palladium-catalyzed coupling reaction. This step often involves the use of ethynyl bromide and a palladium catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Fmoc-4-ethynyl-D-phenylalanine can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced, especially the ethynyl group, to form alkenyl or alkyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkenes or alkanes.
Scientific Research Applications
Chemistry: N-Fmoc-4-ethynyl-D-phenylalanine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The ethynyl group can be used for click chemistry, enabling the attachment of various probes or tags for imaging and detection purposes.
Medicine: this compound has potential applications in drug development. Its ability to be incorporated into peptides makes it useful in the design of peptide-based therapeutics. Additionally, its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-Fmoc-4-ethynyl-D-phenylalanine primarily involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group. The ethynyl group can participate in various chemical reactions, allowing for further functionalization of the peptide or protein. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being studied.
Comparison with Similar Compounds
N-Fmoc-4-iodo-D-phenylalanine: This compound has an iodine atom at the para position instead of an ethynyl group. It is used in similar applications but has different reactivity due to the presence of the iodine atom.
N-Fmoc-4-fluoro-D-phenylalanine: This compound contains a fluorine atom at the para position. It is used in peptide synthesis and has unique properties due to the presence of the fluorine atom.
N-Fmoc-4-ethynyl-L-phenylalanine: This is the L-enantiomer of N-Fmoc-4-ethynyl-D-phenylalanine. It has similar applications but may exhibit different biological activity due to the difference in chirality.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the ethynyl group. This combination allows for versatile applications in peptide synthesis and chemical biology. The ethynyl group provides a handle for further functionalization, making it a valuable tool in the design of complex molecules.
Properties
IUPAC Name |
(2R)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLXWNIKFTLOR-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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